2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Overview
Description
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core with an amino group, a fluoro substituent, and a carboxylic acid methyl ester functional group. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes a series of reactions including halogenation, amination, and esterification. For example, a naphthalene derivative can be fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide. The resulting fluoro-naphthalene can then be subjected to amination using ammonia or an amine source under suitable conditions. Finally, esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
- 2-Amino-6-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
- 2-Amino-6-iodo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Uniqueness
The presence of the fluoro substituent in 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics can enhance its biological activity and make it a valuable compound for further research.
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOWIRRVOVGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655065 | |
Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-16-8 | |
Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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